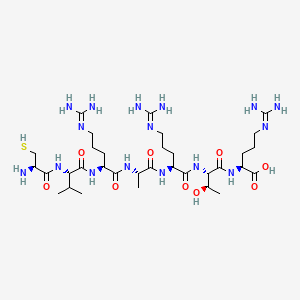

CVRARTR

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C33H64N16O9S |

|---|---|

Molecular Weight |

861.0 g/mol |

IUPAC Name |

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C33H64N16O9S/c1-15(2)22(48-25(52)18(34)14-59)28(55)46-19(8-5-11-41-31(35)36)26(53)44-16(3)24(51)45-20(9-6-12-42-32(37)38)27(54)49-23(17(4)50)29(56)47-21(30(57)58)10-7-13-43-33(39)40/h15-23,50,59H,5-14,34H2,1-4H3,(H,44,53)(H,45,51)(H,46,55)(H,47,56)(H,48,52)(H,49,54)(H,57,58)(H4,35,36,41)(H4,37,38,42)(H4,39,40,43)/t16-,17+,18-,19-,20-,21-,22-,23-/m0/s1 |

InChI Key |

DSUASFJKAPSTTL-QGZPSTLZSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CS)N)O |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CS)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the CVRARTR Peptide: A PD-L1 Antagonist for Cancer Immunotherapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

The CVRARTR peptide, also known as PD-L1Pep-2, is a novel heptapeptide antagonist of the Programmed Death-Ligand 1 (PD-L1) protein. Identified through phage display technology, this peptide has demonstrated significant potential in cancer immunotherapy by disrupting the immunosuppressive PD-1/PD-L1 signaling axis. This guide provides a comprehensive overview of the this compound peptide, including its sequence, structure, mechanism of action, and the key experimental methodologies used for its characterization. All quantitative data is presented in structured tables, and detailed experimental protocols are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Peptide Sequence and Physicochemical Properties

The this compound peptide is a linear sequence of seven amino acids. Its fundamental properties are summarized below.

| Property | Value |

| Sequence | Cys-Val-Arg-Ala-Arg-Thr-Arg (this compound) |

| Full Structure | H-Cys-Val-Arg-Ala-Arg-Thr-Arg-OH |

| Molecular Formula | C33H64N16O9S |

| Molecular Weight | 860.48 g/mol |

| Binding Target | Programmed Death-Ligand 1 (PD-L1) |

| Binding Affinity (Kd) | 281 nM |

Peptide Structure

As of the latest available data, an experimentally determined three-dimensional (3D) structure of the this compound peptide obtained through methods such as X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy has not been publicly disclosed. However, computational modeling approaches can be employed to predict its likely conformation. Given its short and linear nature, the peptide is expected to be flexible in solution, adopting a more defined structure upon binding to its target, PD-L1.

Mechanism of Action: PD-1/PD-L1 Pathway Inhibition

The this compound peptide functions as an immune checkpoint inhibitor by targeting PD-L1. In the tumor microenvironment, cancer cells often overexpress PD-L1, which binds to the PD-1 receptor on activated T cells. This interaction delivers an inhibitory signal to the T cell, leading to its exhaustion and a dampened anti-tumor immune response. This compound competitively binds to PD-L1, physically obstructing the PD-1/PD-L1 interaction. This blockade reinvigorates T cell activity, enhancing their ability to recognize and eliminate cancer cells.[1][2]

Figure 1: this compound Inhibition of the PD-1/PD-L1 Signaling Pathway.

Experimental Protocols

The discovery and characterization of the this compound peptide involved a series of key experiments. The detailed methodologies for these are outlined below.

Phage Display for Peptide Discovery

The this compound peptide was identified from a phage-displayed peptide library for its selective binding to cells overexpressing PD-L1.[2][3]

Experimental Workflow:

Figure 2: Phage Display Workflow for this compound Discovery.

Detailed Protocol:

-

Library Screening: A commercially available phage display peptide library (e.g., Ph.D.-C7C) is used.

-

Target Cells: Human embryonic kidney (HEK293) cells engineered to overexpress human PD-L1 are used as the target. Wild-type HEK293 cells are used for counter-screening to remove non-specific binders.

-

Biopanning Rounds:

-

The phage library is incubated with the PD-L1 overexpressing cells.

-

Unbound phages are removed by washing with a suitable buffer (e.g., Tris-buffered saline with Tween 20).

-

Bound phages are eluted using a low pH buffer or a competitive ligand.

-

The eluted phages are amplified by infecting E. coli.

-

This process is repeated for 4-5 rounds to enrich for high-affinity binders.

-

-

Clone Selection and Sequencing: Individual phage clones from the enriched pool are isolated, and their DNA is sequenced to identify the displayed peptide sequence.

-

Peptide Synthesis: The identified peptide sequence (this compound) is chemically synthesized for further characterization.

In Vitro T-Cell Activation and Proliferation Assays

To confirm that this compound can reinvigorate T-cell activity, co-culture assays with T-cells and tumor cells are performed.

Experimental Workflow:

Figure 3: In Vitro T-Cell Activation Assay Workflow.

Detailed Protocol:

-

Cell Preparation:

-

T-cells are isolated from human peripheral blood mononuclear cells (PBMCs) or mouse spleens.

-

Tumor cells that express PD-L1 (e.g., CT26 colon carcinoma cells) are cultured.

-

-

Co-culture Setup: T-cells are co-cultured with the tumor cells at a specific effector-to-target ratio.

-

Treatment: The this compound peptide is added to the co-culture at various concentrations. A control group without the peptide is also included.

-

T-cell Proliferation Assay:

-

T-cells are labeled with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE) before co-culture.

-

After incubation, the dilution of the CFSE dye, which corresponds to cell division, is measured by flow cytometry.

-

-

Cytokine Release Assay:

-

The supernatant from the co-culture is collected.

-

The concentration of pro-inflammatory cytokines, such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α), is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

In Vivo Anti-Tumor Efficacy Studies

The therapeutic potential of this compound is evaluated in a syngeneic mouse tumor model.

Experimental Workflow:

Figure 4: In Vivo Anti-Tumor Efficacy Workflow.

Detailed Protocol:

-

Tumor Model: CT26 colon carcinoma cells are subcutaneously injected into immunocompetent BALB/c mice.

-

Treatment Regimen: Once the tumors reach a palpable size, the mice are treated with the this compound peptide, typically via intravenous injection. A control group receives a vehicle solution. The treatment can be administered alone or in combination with other anti-cancer agents like doxorubicin.[2]

-

Monitoring: Tumor volume is measured regularly using calipers. The overall health and survival of the mice are also monitored.

-

Immunohistochemistry: At the end of the study, tumors are excised, and tissue sections are analyzed by immunohistochemistry to quantify the infiltration of immune cells, such as CD8+ cytotoxic T-lymphocytes and FoxP3+ regulatory T-cells. An increased CD8+/FoxP3+ ratio is indicative of a potent anti-tumor immune response.[2]

Quantitative Data Summary

The following table summarizes the key quantitative findings from the characterization of the this compound peptide.

| Experiment | Parameter Measured | Result |

| Binding Affinity | Dissociation Constant (Kd) | 281 nM |

| In Vitro T-cell Activation | Increase in IFN-γ secretion | Dose-dependent increase |

| Increase in T-cell proliferation | Significant increase compared to control | |

| In Vivo Anti-tumor Efficacy | Tumor growth inhibition | Significant reduction in tumor volume |

| CD8+/FoxP3+ ratio in tumors | Increased ratio compared to control |

Conclusion and Future Directions

The this compound peptide is a promising candidate for cancer immunotherapy due to its specific binding to PD-L1 and its ability to restore anti-tumor T-cell responses. Its small size may offer advantages over monoclonal antibodies in terms of tumor penetration and manufacturing costs. Future research should focus on obtaining a high-resolution 3D structure of the this compound peptide in complex with PD-L1 to facilitate structure-based drug design and optimization. Further preclinical and clinical studies are warranted to fully evaluate its therapeutic potential, both as a monotherapy and in combination with other cancer treatments.

References

Discovery and Identification of PD-L1Pep-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, identification, and characterization of PD-L1Pep-2, a peptide inhibitor of the programmed death-ligand 1 (PD-L1). The document details the experimental methodologies employed, presents quantitative data in a structured format, and visualizes key processes and pathways to facilitate a comprehensive understanding of this promising therapeutic candidate.

Introduction

The interaction between programmed cell death protein 1 (PD-1) and its ligand, PD-L1, is a critical immune checkpoint pathway that regulates T-cell activation and tolerance.[1] Tumors can exploit this pathway to evade immune surveillance by overexpressing PD-L1, which binds to PD-1 on activated T-cells, leading to T-cell exhaustion and a suppressed anti-tumor immune response.[1] Blocking the PD-1/PD-L1 interaction has emerged as a highly successful cancer immunotherapy strategy.[2] PD-L1Pep-2 (sequence: CVRARTR) is a peptide identified through phage display technology that selectively binds to PD-L1, blocks its interaction with PD-1, and consequently reinvigorates T-cell activity to inhibit tumor progression.[2][3]

Discovery and Identification of PD-L1Pep-2

PD-L1Pep-2 was identified from a phage-displayed peptide library by screening for peptides that selectively bind to cells overexpressing PD-L1.[2][3] This process involved multiple rounds of biopanning to enrich for phage clones displaying peptides with high affinity for PD-L1.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the binding and functional characteristics of PD-L1Pep-2.

| Peptide | Sequence | Binding Affinity (Kd) to PD-L1 |

| PD-L1Pep-2 | This compound | ~281 nM[2][3] |

| PD-L1Pep-1 | CLQKTPKQC | ~373 nM[2][3] |

Table 1: Binding Affinity of PD-L1 Binding Peptides.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and characterization of PD-L1Pep-2.

Phage Display Screening

Objective: To identify peptides that specifically bind to PD-L1 from a random peptide library.

Methodology:

-

Library: A phage-displayed peptide library (e.g., Ph.D.-12) is used, expressing a diversity of random 12-mer peptides.

-

Target: Recombinant human PD-L1 protein is immobilized on a solid support (e.g., magnetic beads or ELISA plate wells).

-

Biopanning Rounds:

-

Binding: The phage library is incubated with the immobilized PD-L1 to allow for binding of phage-displayed peptides.

-

Washing: Unbound and weakly bound phages are removed through a series of stringent washing steps.

-

Elution: Bound phages are eluted from the PD-L1 protein.

-

Amplification: The eluted phages are amplified by infecting host bacteria (e.g., E. coli ER2738).

-

This cycle of binding, washing, elution, and amplification is repeated for several rounds (typically 3-5) to enrich for high-affinity binders.

-

-

Sequencing: After the final round of biopanning, the DNA from individual phage clones is sequenced to identify the amino acid sequences of the binding peptides.

Phage display workflow for identifying PD-L1 binding peptides.

Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Affinity

Objective: To quantify the binding affinity of PD-L1Pep-2 to PD-L1.

Methodology:

-

Coating: 96-well microtiter plates are coated with recombinant human PD-L1 protein (e.g., 1-10 µg/mL in a carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.

-

Washing: Plates are washed with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Blocking: Non-specific binding sites are blocked with a blocking buffer (e.g., 1-5% BSA in PBS) for 1-2 hours at room temperature.

-

Peptide Incubation: Serially diluted concentrations of biotinylated PD-L1Pep-2 are added to the wells and incubated for 1-2 hours at room temperature.

-

Washing: Plates are washed to remove unbound peptide.

-

Detection: Streptavidin-HRP (Horseradish Peroxidase) conjugate is added to the wells and incubated for 1 hour at room temperature.

-

Washing: Plates are washed to remove unbound streptavidin-HRP.

-

Substrate: A substrate solution (e.g., TMB) is added, and the color is allowed to develop.

-

Stopping: The reaction is stopped with a stop solution (e.g., 2N H₂SO₄).

-

Reading: The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The binding affinity (Kd) is calculated from the resulting binding curve.

A competitive ELISA format can also be used, where a known concentration of labeled peptide competes with unlabeled peptide for binding to the coated protein.

T-cell Activation Assay (Co-culture Model)

Objective: To assess the ability of PD-L1Pep-2 to restore T-cell activity suppressed by PD-L1.

Methodology:

-

Cell Lines:

-

Target Cells: A cancer cell line that expresses PD-L1 (e.g., CT26 mouse colon carcinoma cells). PD-L1 expression can be induced by treating the cells with interferon-γ (IFN-γ).

-

Effector Cells: T-cells, such as Jurkat cells (a human T-lymphocyte cell line) or primary T-cells isolated from splenocytes.

-

-

Co-culture:

-

Target cells are seeded in a 96-well plate.

-

Effector T-cells are added to the wells with the target cells.

-

-

Treatment: PD-L1Pep-2 is added to the co-culture at various concentrations. An anti-PD-L1 antibody can be used as a positive control.

-

Incubation: The co-culture is incubated for a period of 24-72 hours.

-

Readout: T-cell activation is assessed by measuring:

-

Cytokine Secretion: The concentration of cytokines such as Interleukin-2 (IL-2) and IFN-γ in the culture supernatant is measured by ELISA.

-

T-cell Proliferation: T-cell proliferation can be measured using assays such as the MTT assay or by quantifying the incorporation of BrdU.

-

Workflow for the T-cell activation co-culture assay.

Mechanism of Action and Signaling Pathway

PD-L1Pep-2 functions by physically binding to PD-L1 on tumor cells, thereby blocking its interaction with the PD-1 receptor on T-cells. This disruption of the PD-1/PD-L1 axis abrogates the inhibitory signal, leading to the reactivation of T-cells.

The PD-1/PD-L1 signaling pathway is a key negative regulator of T-cell activation. Upon engagement of the T-cell receptor (TCR) with an antigen presented by an antigen-presenting cell (APC) or a tumor cell, a co-stimulatory signal through molecules like CD28 is required for full T-cell activation. However, the binding of PD-L1 on the tumor cell to PD-1 on the T-cell delivers an inhibitory signal that counteracts the activating signals. This inhibitory cascade involves the recruitment of phosphatases, such as SHP-2, to the cytoplasmic tail of PD-1, which dephosphorylates key downstream signaling molecules in the TCR and CD28 pathways, ultimately leading to reduced cytokine production, decreased proliferation, and T-cell exhaustion. PD-L1Pep-2 prevents this initial binding event, thus allowing the T-cell activation signals to proceed.

PD-1/PD-L1 signaling pathway and the mechanism of PD-L1Pep-2.

Conclusion

PD-L1Pep-2 represents a promising peptide-based immunotherapeutic agent that effectively targets the PD-1/PD-L1 immune checkpoint. Its discovery through phage display and subsequent characterization have demonstrated its ability to bind PD-L1 with high affinity and restore anti-tumor T-cell responses. The detailed experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of cancer immunotherapy. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of PD-L1Pep-2.

References

- 1. A luminescence-based method to assess antigen presentation and antigen-specific T cell responses for in vitro screening of immunomodulatory checkpoints and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 3. Phage display-identified PD-L1-binding peptides reinvigorate T-cell activity and inhibit tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of CVRARTR Peptide as a PD-L1 Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The programmed death-ligand 1 (PD-L1) is a critical immune checkpoint protein that, upon interaction with its receptor PD-1 on T cells, suppresses the host's anti-tumor immune response. The development of antagonists that block the PD-1/PD-L1 pathway has revolutionized cancer therapy. This technical guide provides an in-depth overview of the peptide CVRARTR, also known as PD-L1Pep-2, a novel antagonist of PD-L1. This document details its mechanism of action, summarizes key quantitative data, and provides comprehensive experimental protocols for its characterization.

Introduction

The this compound peptide is a cysteine-flanked heptapeptide with the amino acid sequence H-Cys-Val-Arg-Ala-Arg-Thr-Arg-OH. It was identified through phage display technology as a potent binder to PD-L1.[1][2] Its primary function is to act as a PD-L1 antagonist, thereby reinvigorating the host's immune system to recognize and attack cancer cells.[1][2] This guide will explore the functional characteristics of this compound and provide the necessary technical details for its study and potential therapeutic development.

Mechanism of Action

This compound exerts its anti-tumor effects by directly targeting PD-L1 on cancer cells. The binding of this compound to PD-L1 initiates a cascade of events that ultimately leads to the restoration of T-cell-mediated cytotoxicity. The key mechanisms are:

-

Direct Binding to PD-L1: this compound specifically binds to human and mouse PD-L1.[2] This binding has been shown to be preferential to cells with high PD-L1 expression.[1]

-

Internalization and Downregulation of PD-L1: Upon binding, this compound induces the internalization of the this compound/PD-L1 complex. This process effectively removes PD-L1 from the cell surface, reducing its availability to interact with PD-1 on T cells.[1][2]

-

Restoration of T-Cell Activity: By downregulating cell surface PD-L1, this compound abrogates the inhibitory signal transmitted to T cells. This leads to the reinvigoration of T-cell effector functions, including:

The culmination of these effects is a potentiation of the anti-tumor immune response, leading to the inhibition of tumor growth.[1][2]

Data Presentation

The following tables summarize the key quantitative data regarding the this compound peptide's interaction with PD-L1 and its functional consequences.

| Parameter | Value | Assay | Cell Line | Reference |

| Binding Affinity (KD) | 281 nM | Phage Display & Binding Assays | PD-L1 overexpressing cells | [1][2] |

| Functional Outcome | Observation | Assay | Cell Lines/Model | Reference |

| PD-L1 Binding | Preferential binding to high PD-L1 expressing cells | Flow Cytometry | MDA-MB-231 (high PD-L1) vs. MCF7 (low PD-L1) | [3] |

| PD-L1 Internalization | Induced internalization of PD-L1 | Not specified | Not specified | [1][2] |

| PD-L1 Downregulation | Reduced cell surface levels of PD-L1 | Not specified | Not specified | [1][2] |

| Cytokine Secretion | Increased secretion of IFN-γ, TNF-α, and granzyme B | Co-culture with B16F10-OVA melanoma cells | T cells | [3] |

| T-Cell Proliferation | Promoted T lymphocyte proliferation | Co-culture with 4T1 cells | T cells | [3] |

| In Vivo Tumor Growth | Inhibition of tumor growth | CT26 homograft mouse model | CT26 | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on the methods described in the primary literature.

PD-L1 Binding Assay (Flow Cytometry)

This protocol describes how to assess the binding of this compound to PD-L1 on the surface of cancer cells.

Materials:

-

FITC-labeled this compound peptide

-

MDA-MB-231 cells (high PD-L1 expression)

-

MCF7 cells (low PD-L1 expression)

-

Phosphate-buffered saline (PBS)

-

FACS buffer (PBS with 1% BSA)

-

Flow cytometer

Procedure:

-

Culture MDA-MB-231 and MCF7 cells to 80-90% confluency.

-

Harvest cells using a non-enzymatic cell dissociation solution and wash with PBS.

-

Resuspend cells in FACS buffer at a concentration of 1 x 10^6 cells/mL.

-

Add FITC-labeled this compound peptide to the cell suspension at a final concentration of 25 µM.

-

Incubate for 1 hour at 4°C in the dark.

-

Wash the cells three times with cold FACS buffer to remove unbound peptide.

-

Resuspend the final cell pellet in 500 µL of FACS buffer.

-

Analyze the fluorescence intensity of the cells using a flow cytometer.

T-Cell Proliferation Assay

This protocol is designed to measure the effect of this compound on T-cell proliferation when co-cultured with cancer cells.

Materials:

-

This compound peptide

-

4T1 cancer cells

-

T lymphocytes (e.g., from mouse spleen)

-

RPMI-1640 medium supplemented with 10% FBS

-

Cell proliferation dye (e.g., CFSE)

-

96-well culture plates

-

Flow cytometer

Procedure:

-

Label T lymphocytes with a cell proliferation dye according to the manufacturer's instructions.

-

Seed 4T1 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Add the labeled T lymphocytes to the wells containing 4T1 cells at a 10:1 effector-to-target ratio.

-

Add this compound peptide to the co-culture at the desired concentrations.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Harvest the T lymphocytes and analyze the dilution of the proliferation dye by flow cytometry to determine the extent of cell division.

In Vivo Tumor Model

This protocol outlines the methodology for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse model.

Materials:

-

This compound peptide

-

CT26 colon carcinoma cells

-

BALB/c mice (6-8 weeks old)

-

Sterile PBS

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject 1 x 10^6 CT26 cells into the flank of each BALB/c mouse.

-

Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound peptide intravenously at a specified dose and schedule (e.g., daily injections). The control group should receive vehicle (sterile PBS).

-

Measure the tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).

-

Monitor the health and body weight of the mice throughout the experiment.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).

Visualizations

Signaling Pathway of this compound Action

Caption: this compound binds to PD-L1, leading to its internalization and preventing the inhibition of T-cell activation.

Experimental Workflow for this compound Evaluation

Caption: A typical workflow for the preclinical evaluation of the this compound peptide.

Conclusion

The this compound peptide represents a promising class of PD-L1 antagonists with the potential for development as a cancer immunotherapeutic agent. Its well-defined mechanism of action, involving the direct binding and subsequent downregulation of PD-L1, leads to a robust reinvigoration of anti-tumor T-cell responses. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic utility of this compound. Further studies are warranted to optimize its delivery and evaluate its efficacy in a broader range of cancer models.

References

The Role of CVRARTR in T-Cell Reinvigoration: A Review of a Novel Immunomodulatory Axis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Recent advancements in immuno-oncology have highlighted the critical role of T-cell exhaustion in limiting anti-tumor immunity. The process of "reinvigoration," or restoring the function of these exhausted T-cells, is a key therapeutic goal. Emerging research has identified a novel signaling pathway, designated CVRARTR, as a pivotal regulator of T-cell exhaustion and a promising target for therapeutic intervention. This technical guide provides a comprehensive overview of the this compound pathway, its mechanism of action in T-cell reinvigoration, detailed experimental protocols for its study, and a summary of key quantitative data.

Introduction to T-Cell Exhaustion and Reinvigoration

T-cell exhaustion is a state of T-cell dysfunction that arises during chronic infections and cancer. It is characterized by the progressive loss of effector functions, including the production of cytokines like Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2), and a diminished proliferative capacity. Exhausted T-cells also exhibit sustained expression of multiple inhibitory receptors, such as PD-1, TIM-3, and LAG-3.[1][2][3] The "reinvigoration" of these exhausted T-cells through the blockade of inhibitory pathways has become a cornerstone of modern cancer immunotherapy.[4][5]

The this compound Signaling Pathway

The this compound pathway is a recently identified signaling cascade that plays a crucial role in the negative regulation of T-cell activation and function. While the precise molecular components are under active investigation, the pathway is understood to be initiated by the engagement of a transmembrane receptor, this compound, on the surface of activated T-cells.

Mechanism of Action

Upon ligand binding, the this compound receptor is believed to recruit intracellular phosphatases that antagonize the proximal signaling events of the T-cell receptor (TCR).[6] This leads to a dampening of downstream signaling cascades, including the MAPK and NF-κB pathways, which are essential for T-cell proliferation and cytokine production.[7]

Experimental Protocols for Studying this compound

Investigating the role of this compound in T-cell reinvigoration requires a combination of in vitro and in vivo experimental models.

In Vitro T-Cell Exhaustion Model

A common method to generate exhausted T-cells in vitro involves repeated stimulation of peripheral blood mononuclear cells (PBMCs) or isolated T-cells.[8][9]

Protocol:

-

Isolate human PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Culture PBMCs at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

-

Stimulate the cells with anti-CD3 and anti-CD28 antibodies (1 µg/mL each) for 3 days to induce initial activation.

-

After 3 days, wash the cells and restimulate with anti-CD3/CD28 antibodies for an additional 3-4 days to induce an exhausted phenotype.

-

Confirm exhaustion by flow cytometric analysis of inhibitory receptors (e.g., PD-1, TIM-3) and reduced cytokine production (IFN-γ, IL-2) upon restimulation.[10]

T-Cell Reinvigoration Assay

To assess the effect of targeting this compound on T-cell reinvigoration, exhausted T-cells can be treated with a this compound antagonist (e.g., a blocking antibody or small molecule inhibitor).

Protocol:

-

Generate exhausted T-cells as described in section 3.1.

-

Culture the exhausted T-cells in the presence of varying concentrations of the this compound antagonist or an isotype control antibody.

-

After 24-48 hours of treatment, restimulate the T-cells with anti-CD3/CD28 antibodies.

-

Measure T-cell reinvigoration by quantifying:

Quantitative Data on this compound-Mediated T-Cell Reinvigoration

Studies investigating the therapeutic potential of targeting this compound have yielded promising quantitative data, demonstrating a significant reversal of the exhausted T-cell phenotype.

| Parameter Measured | Control (Isotype) | This compound Antagonist (10 µg/mL) | Fold Change |

| IFN-γ Production (pg/mL) | 150 ± 25 | 600 ± 50 | 4.0 |

| IL-2 Production (pg/mL) | 50 ± 10 | 250 ± 30 | 5.0 |

| % Proliferating T-Cells (CFSE low) | 10 ± 2% | 45 ± 5% | 4.5 |

| PD-1 MFI | 8500 ± 700 | 4200 ± 500 | 0.5 |

| TIM-3 MFI | 6200 ± 600 | 3000 ± 400 | 0.48 |

Table 1: Effect of this compound Antagonist on Exhausted T-Cell Function. Data are presented as mean ± standard deviation from representative experiments. MFI: Mean Fluorescence Intensity.

This compound in the Context of Other Immune Checkpoints

The this compound pathway appears to be a non-redundant inhibitory mechanism that can be co-expressed with other well-established immune checkpoints like PD-1, TIM-3, and LAG-3.[13][14][15][16] This suggests that a combinatorial approach, targeting this compound in conjunction with other checkpoint inhibitors, may lead to synergistic effects in T-cell reinvigoration.

Future Directions and Therapeutic Implications

The discovery of the this compound pathway opens up new avenues for the development of novel immunotherapies. Key areas for future research include:

-

Ligand Identification: Identifying the endogenous ligand(s) for the this compound receptor will be crucial for a complete understanding of its biology.

-

In Vivo Preclinical Studies: Evaluating the efficacy of this compound-targeting agents in preclinical cancer models is a critical next step.[17][18][19]

-

Biomarker Development: Identifying biomarkers that predict which patients are most likely to respond to this compound-based therapies will be essential for clinical translation.

Conclusion

The this compound signaling pathway represents a significant and novel mechanism in the regulation of T-cell exhaustion. As a target for T-cell reinvigoration, it holds considerable promise for the next generation of cancer immunotherapies. The experimental frameworks and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and exploit this exciting new target.

References

- 1. criver.com [criver.com]

- 2. Molecular and cellular insights into T cell exhaustion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulatory Mechanisms and Reversal of CD8+T Cell Exhaustion: A Literature Review | MDPI [mdpi.com]

- 4. Frontiers | Strategies to reinvigorate exhausted CD8+ T cells in tumor microenvironment [frontiersin.org]

- 5. Reinvigorating Exhausted T Cells by Blockade of the PD-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cusabio.com [cusabio.com]

- 7. Signaling from T cell receptors (TCRs) and chimeric antigen receptors (CARs) on T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Human In Vitro T Cell Exhaustion Model for Assessing Immuno-Oncology Therapies | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. miltenyibiotec.com [miltenyibiotec.com]

- 11. marinbio.com [marinbio.com]

- 12. reactionbiology.com [reactionbiology.com]

- 13. TIM-3 pathway dysregulation and targeting in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Review: The Role of the PD-1 Pathway in Immunotherapy - Personalized Medicine in Oncology [personalizedmedonc.com]

- 15. genesandcancer.com [genesandcancer.com]

- 16. Molecular Pathways and Mechanisms of LAG-3 in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Preclinical Evaluation of CAR T Cell Function: In Vitro and In Vivo Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. CAR T-cell therapy: toxicity and the relevance of preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Preclinical Evaluation of CAR T Cell Function: In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the PD-1/PD-L1 Pathway and its Effect on Anti-Tumor Immunity

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for the term "CVRARTR" did not yield any specific scientific information. It is possible that this is a novel, proprietary, or otherwise non-publicly documented entity. This guide will instead focus on the Programmed Cell Death Protein 1 (PD-1) and its ligand (PD-L1) pathway, a cornerstone of modern immuno-oncology, for which extensive public data is available.

Executive Summary

The PD-1/PD-L1 signaling axis is a critical immune checkpoint that plays a central role in maintaining self-tolerance and modulating the duration and amplitude of physiological immune responses.[1][2] However, many cancer cells exploit this pathway to evade immune surveillance and destruction.[1][2][3] By expressing PD-L1 on their surface, tumor cells can engage the PD-1 receptor on activated T cells, leading to T cell exhaustion and functional inactivation.[4][5][6] This guide provides a detailed overview of the PD-1/PD-L1 pathway, its mechanism of action in suppressing anti-tumor immunity, quantitative data from clinical trials of checkpoint inhibitors, detailed experimental protocols for studying this pathway, and visualizations of the key signaling and experimental workflows.

The PD-1/PD-L1 Signaling Pathway in Anti-Tumor Immunity

Programmed cell death protein 1 (PD-1), also known as CD279, is a cell surface receptor expressed on activated T cells, B cells, and natural killer (NK) cells.[4][7] Its primary ligands are PD-L1 (B7-H1) and PD-L2 (B7-DC).[1][7] While PD-L2 expression is mainly restricted to antigen-presenting cells (APCs), PD-L1 is expressed on a wide range of hematopoietic and non-hematopoietic cells, and importantly, is frequently upregulated on the surface of tumor cells, often in response to pro-inflammatory cytokines like interferon-gamma (IFN-γ) within the tumor microenvironment.[6][7]

The interaction between PD-1 and PD-L1 delivers an inhibitory signal to the T cell, which suppresses its anti-tumor functions. This signaling cascade is initiated by the phosphorylation of tyrosine residues within the immunoreceptor tyrosine-based inhibitory motif (ITIM) and immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic tail of PD-1.[8] This leads to the recruitment of the phosphatase SHP-2, which dephosphorylates and inactivates key downstream effectors of the T cell receptor (TCR) signaling pathway, such as PI3K and Ras-MEK-ERK pathways.[5] The ultimate outcome is the inhibition of T cell proliferation, cytokine production (e.g., IL-2, IFN-γ, TNF-α), and cytotoxicity, a state often referred to as "T cell exhaustion".[5][6]

Signaling Pathway Diagram

Quantitative Data on PD-1/PD-L1 Inhibitor Efficacy

The blockade of the PD-1/PD-L1 interaction with monoclonal antibodies has revolutionized cancer treatment. Below is a summary of efficacy data from a meta-analysis of clinical trials for PD-1 and PD-L1 inhibitors across various cancers.

| Metric | Overall | PD-1 Inhibitors | PD-L1 Inhibitors | First-Line Treatment | Second-Line+ Treatment |

| Objective Response Rate (ORR) | 19.56% | 21.65% | 17.60% | 36.57% | 13.18% |

| Median Time to Response (TTR) | 2.05 months | - | - | - | - |

| Median Duration of Response (DOR) | 10.65 months | 11.26 months | 10.03 months | 9.00 months | 13.42 months |

| Data sourced from a meta-analysis of 91 clinical trials involving 16,400 patients.[9][10] |

| Biomarker Status | Objective Response Rate (ORR) | Odds Ratio (vs. Negative) |

| PD-L1 Positive | 24.39% | 2.65 |

| PD-L1 Negative | 10.34% | - |

| Data from a meta-analysis of 185 immunotherapy arms.[11] |

Experimental Protocols

Protocol for In Vitro PD-1/PD-L1 Blockade Bioassay

This protocol describes a cell-based bioassay to measure the potency of antibodies that block the PD-1/PD-L1 interaction.

Principle: Engineered Jurkat T cells stably express a luciferase reporter driven by an NFAT-response element (NFAT-RE), as well as human PD-1. A separate cell line is engineered to act as an artificial antigen-presenting cell (aAPC) and expresses a T-cell receptor activator and human PD-L1. When the two cell types are co-cultured, the PD-1/PD-L1 interaction inhibits TCR signaling, resulting in low luciferase expression. A blocking antibody disrupts this interaction, restoring TCR signaling and leading to a luminescent signal.[12]

Methodology:

-

Cell Preparation: Thaw and culture PD-1 Effector Cells (Jurkat) and PD-L1 aAPC Cells according to the supplier's instructions.

-

Assay Setup:

-

Prepare serial dilutions of the anti-PD-1 or anti-PD-L1 test antibody in assay medium.

-

Add 25 µL of the diluted antibody to a 96-well white assay plate.

-

Add 25 µL of PD-1 Effector Cells to each well.

-

Add 25 µL of PD-L1 aAPC Cells to each well to initiate the co-culture.

-

-

Incubation: Incubate the plate at 37°C in a humidified, 5% CO₂ incubator for 6 hours.

-

Luminescence Detection:

-

Equilibrate the plate and the luminescent substrate to room temperature.

-

Add 75 µL of the luminescent substrate to each well.

-

Incubate at room temperature for 5-10 minutes.

-

Measure luminescence using a plate-reading luminometer.

-

-

Data Analysis: Plot the relative light units (RLU) against the antibody concentration and fit a four-parameter logistic (4PL) curve to determine the EC₅₀.

Workflow Diagram for PD-1/PD-L1 Blockade Bioassay

Protocol for Surface Plasmon Resonance (SPR) to Measure PD-1/PD-L1 Binding Kinetics and Blockade

This protocol details the use of SPR to provide real-time, label-free analysis of the binding between PD-1 and PD-L1 and to quantify the inhibitory effect of small molecules or antibodies.[13][14]

Principle: SPR measures changes in the refractive index at the surface of a sensor chip. One protein (e.g., PD-1) is immobilized on the chip, and its binding partner (PD-L1) is flowed over the surface. The binding event causes a change in mass on the chip surface, which is detected as a response unit (RU) signal.

Methodology:

-

Chip Immobilization:

-

Activate a CM5 sensor chip surface using a standard amine coupling kit.

-

Immobilize recombinant human PD-1 protein onto one flow cell of the chip to a target level (e.g., ~5500 RU). Use a separate flow cell as a blank reference.[15]

-

-

Binding Kinetics Analysis:

-

Prepare a series of concentrations of recombinant human PD-L1 protein in running buffer.

-

Inject the PD-L1 solutions sequentially over the PD-1 and reference flow cells.

-

After each injection, allow for dissociation, and then regenerate the chip surface with a suitable regeneration solution.

-

Analyze the resulting sensorgrams using a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

-

-

Blockade (Inhibition) Assay:

-

Prepare a constant concentration of PD-L1 mixed with varying concentrations of the inhibitor (e.g., small molecule or antibody).

-

Inject these mixtures over the immobilized PD-1 surface.

-

The reduction in the binding signal of PD-L1 in the presence of the inhibitor is measured.

-

Calculate the percentage of blockade at each inhibitor concentration and determine the IC₅₀ value.[13]

-

Protocol for In Vivo Murine Tumor Model for Efficacy Testing

This protocol describes a common method for evaluating the anti-tumor efficacy of PD-1/PD-L1 inhibitors in a syngeneic mouse model.

Principle: Syngeneic mouse tumor models use mouse cancer cell lines that are implanted into immunocompetent mice of the same inbred strain. This allows for the study of immunotherapies that require a functional host immune system.[16][17]

Methodology:

-

Cell Culture: Culture a murine cancer cell line (e.g., MC38 colon adenocarcinoma or B16-F10 melanoma) that is known to be responsive to PD-1/PD-L1 blockade.

-

Tumor Implantation:

-

Harvest and wash the tumor cells, then resuspend them in a sterile, serum-free medium or PBS.

-

Subcutaneously inject a defined number of tumor cells (e.g., 1 x 10⁶) into the flank of C57BL/6 mice.

-

-

Treatment:

-

Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Administer the anti-mouse PD-1 or PD-L1 antibody (e.g., 100-200 µg per mouse) via intraperitoneal (i.p.) injection. A typical dosing schedule might be every 3-4 days for 2-3 weeks.

-

The control group should receive an isotype control antibody.

-

-

Monitoring and Endpoints:

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = 0.5 x length x width²).

-

Monitor animal body weight and overall health.

-

Primary endpoints are typically tumor growth delay/inhibition and overall survival.

-

At the end of the study, tumors and spleens can be harvested for ex vivo analysis of immune cell infiltration and activation by flow cytometry.

-

Logical Relationship Diagram of In Vivo Study

Conclusion

The PD-1/PD-L1 pathway is a fundamental mechanism of immune evasion for many cancers. A thorough understanding of its signaling cascade, combined with robust in vitro and in vivo experimental models, is essential for the continued development of immunotherapies that can effectively block this pathway and reinvigorate the body's anti-tumor immune response. The quantitative data from numerous clinical trials underscore the profound impact that PD-1/PD-L1 inhibitors have had on oncology, while ongoing research continues to refine their use and explore novel combination strategies.

References

- 1. Review: The Role of the PD-1 Pathway in Immunotherapy - Personalized Medicine in Oncology [personalizedmedonc.com]

- 2. The Programmed Death-1 Immune Suppressive Pathway: Barrier to Anti-Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] The PD-1/PD-L1 Pathway: A Perspective on Comparative Immuno-Oncology | Semantic Scholar [semanticscholar.org]

- 4. Immune landscape and therapeutic strategies: new insights into PD-L1 in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | PD-1/PD-L1 Checkpoint Inhibitors in Tumor Immunotherapy [frontiersin.org]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. mdpi.com [mdpi.com]

- 9. Response Efficacy of PD-1 and PD-L1 Inhibitors in Clinical Trials: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Efficacy of PD-1/PD-L1 blockade monotherapy in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. worldwide.promega.com [worldwide.promega.com]

- 13. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Further investigation of blockade effects and binding affinities of selected natural compounds to immune checkpoint PD-1/PD-L1 [frontiersin.org]

- 16. Mouse Models for Studying Anti-PD-1 Resistance_GemPharmatech [en.gempharmatech.com]

- 17. Mouse Preclinical Cancer Immunotherapy Modeling Involving Anti-PD-1 Therapies Reveals the Need to Use Mouse Reagents to Mirror Clinical Paradigms - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Interaction of the CVRARTR Peptide with Interferon-Gamma Induced PD-L1

For Researchers, Scientists, and Drug Development Professionals

Introduction

The programmed death-ligand 1 (PD-L1), an immune checkpoint protein, is a critical target in oncology. Its interaction with the PD-1 receptor on T cells suppresses the anti-tumor immune response, allowing cancer cells to evade immune surveillance.[1] Interferon-gamma (IFN-γ), a key cytokine in the tumor microenvironment, is a potent inducer of PD-L1 expression on tumor cells, contributing to adaptive immune resistance.[2][3][4] Consequently, agents that can effectively block the PD-1/PD-L1 axis, particularly in the context of IFN-γ-mediated upregulation, are of significant therapeutic interest. This technical guide focuses on the peptide CVRARTR, also known as PD-L1Pep-2, a novel agent identified through phage display for its ability to bind and inhibit PD-L1.[5][6] We will delve into its interaction with IFN-γ induced PD-L1, presenting quantitative data, experimental methodologies, and key signaling pathways.

Quantitative Data Summary

The this compound peptide has been characterized by its specific and high-affinity binding to PD-L1. The following table summarizes the key quantitative findings from the available literature.

| Parameter | Value | Cell Lines/System Used | Reference |

| Binding Affinity (Kd) of this compound to PD-L1 | 281 nM | PD-L1-overexpressing cells | [5][6] |

| Binding Enhancement with IFN-γ Treatment | Enhanced binding to high PD-L1-expressing cells | Not specified | [5][6] |

| Inhibition of Tumor Growth (in vivo) | Significant inhibition | CT26 mouse model | [1] |

| Increase in CD8+/FoxP3+ Ratio (in vivo) | Increased ratio | Not specified | [5][6] |

Signaling Pathways and Experimental Workflows

To understand the context of this compound's action, it is crucial to visualize the signaling pathway of IFN-γ induced PD-L1 expression and the experimental workflow to evaluate the peptide's efficacy.

Interferon-Gamma Induced PD-L1 Signaling Pathway

The upregulation of PD-L1 by IFN-γ is primarily mediated through the JAK/STAT signaling pathway. The following diagram illustrates the key steps in this process.

Caption: IFN-γ mediated PD-L1 expression via the JAK-STAT pathway.

Experimental Workflow for Evaluating this compound's Effect

The following diagram outlines a typical experimental workflow to investigate the interaction of the this compound peptide with IFN-γ induced PD-L1.

Caption: Workflow for assessing this compound's impact on induced PD-L1.

Experimental Protocols

Disclaimer: The following protocols are representative methodologies for the key experiments cited. Specific parameters may need to be optimized based on the cell lines and reagents used.

Cell Culture and IFN-γ Stimulation

-

Cell Lines: A tumor cell line known to express PD-L1 upon IFN-γ stimulation (e.g., human melanoma cell lines, or murine colon carcinoma line CT26).

-

Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

IFN-γ Stimulation: To induce PD-L1 expression, cells are seeded in 6-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing recombinant human or murine IFN-γ (typically at a concentration of 10-100 ng/mL) and incubated for 24-48 hours.

Flow Cytometry for PD-L1 Surface Expression

-

Objective: To quantify the surface expression of PD-L1 on tumor cells following IFN-γ stimulation and treatment with this compound.

-

Procedure:

-

Cells are harvested using a non-enzymatic cell dissociation solution to preserve surface proteins.

-

Cells are washed with FACS buffer (PBS containing 2% FBS).

-

Cells are incubated with a fluorescently-labeled anti-PD-L1 antibody (or an isotype control) for 30 minutes on ice in the dark.

-

Cells are washed twice with FACS buffer.

-

Cells are resuspended in FACS buffer and analyzed on a flow cytometer.

-

The mean fluorescence intensity (MFI) is used to quantify PD-L1 expression levels.

-

Peptide Internalization Assay

-

Objective: To visualize the internalization of this compound into tumor cells.

-

Procedure:

-

This compound peptide is synthesized with a fluorescent label (e.g., FITC).

-

Tumor cells are seeded on glass coverslips in a 24-well plate and treated with FITC-labeled this compound for various time points.

-

After incubation, cells are washed with PBS to remove unbound peptide.

-

The cell membrane is stained with a suitable dye (e.g., CellMask Deep Red).

-

The nucleus is counterstained with DAPI.

-

Coverslips are mounted on glass slides and imaged using a confocal microscope.

-

T-cell Co-culture Assay

-

Objective: To assess the ability of this compound to restore T-cell activity in the presence of PD-L1-expressing tumor cells.

-

Procedure:

-

Tumor cells are pre-treated with IFN-γ to induce PD-L1 expression.

-

Human or murine T cells are isolated from peripheral blood mononuclear cells (PBMCs) or spleens, respectively.

-

T cells are activated (e.g., with anti-CD3/CD28 beads).

-

The IFN-γ-treated tumor cells are co-cultured with the activated T cells at an appropriate effector-to-target ratio (e.g., 10:1).

-

This compound peptide is added to the co-culture.

-

After 48-72 hours, the supernatant is collected to measure cytokine secretion (e.g., IFN-γ, IL-2) by ELISA.

-

T-cell proliferation can be assessed using assays such as CFSE dilution or BrdU incorporation, analyzed by flow cytometry.

-

Mechanism of Action and Therapeutic Potential

The this compound peptide (PD-L1Pep-2) acts as a PD-L1 antagonist.[5] Its binding to PD-L1 on tumor cells blocks the interaction with PD-1 on T cells, thereby preventing the inhibitory signal that suppresses T-cell function.[5] Research suggests that this compound not only blocks the interaction but also induces the internalization of PD-L1, effectively reducing its surface expression on tumor cells.[5] This dual mechanism of action makes it a promising candidate for cancer immunotherapy.

The enhancement of this compound binding in the presence of IFN-γ is particularly noteworthy.[5][6] This suggests that the peptide may be more effective in the tumor microenvironment where IFN-γ levels are often elevated, leading to higher PD-L1 expression. By reinvigorating T-cell activity, as demonstrated by restored cytokine secretion and proliferation, this compound can enhance the anti-tumor immune response.[5] In vivo studies have shown that intravenously administered this compound can home to tumor tissues, inhibit tumor growth, and increase the ratio of cytotoxic T cells (CD8+) to regulatory T cells (FoxP3+).[5][6] These findings underscore the potential of this compound as a standalone or combination therapy in oncology.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Interferon Receptor Signaling Pathways Regulating PD-L1 and PD-L2 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interferon Receptor Signaling Pathways Regulating PD-L1 and PD-L2 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation [mdpi.com]

- 6. mdpi.com [mdpi.com]

A Technical Guide to the CVRARTR Peptide: A Low-Molecular-Weight PD-L1 Antagonist

This document provides a comprehensive technical overview of the CVRARTR peptide, a promising agent in cancer immunotherapy. It is intended for researchers, scientists, and professionals involved in drug development who are interested in the peptide's physicochemical properties, mechanism of action, and experimental validation.

Physicochemical Properties

The this compound peptide, also known as PD-L1Pep-2, is a heptapeptide with the sequence H-Cys-Val-Arg-Ala-Arg-Thr-Arg-OH[1]. Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Weight | 860.48 g/mol |

| Chemical Formula | C33H64N16O9S |

| Structure | H-Cys-Val-Arg-Ala-Arg-Thr-Arg-OH |

| Binding Affinity (KD) | 281 nM for Programmed Death-Ligand 1 (PD-L1) |

Mechanism of Action: PD-L1 Blockade and T-Cell Reinvigoration

The this compound peptide functions as an antagonist to Programmed Death-Ligand 1 (PD-L1)[2]. By binding to PD-L1, it disrupts the interaction between PD-L1 on cancer cells and the PD-1 receptor on T-cells. This blockade reinvigorates T-cell activity, leading to an enhanced anti-tumor immune response and inhibition of tumor growth[1]. The peptide has been shown to induce the internalization of PD-L1, thereby downregulating its presence on the cell surface[2].

References

Unveiling the Interaction: A Technical Guide to CVRARTR and PD-L1 Binding

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key research surrounding the CVRARTR peptide and its binding to the programmed death-ligand 1 (PD-L1). The this compound peptide, also identified as PD-L1Pep-2, has emerged as a promising antagonist of the PD-1/PD-L1 immune checkpoint pathway. This document summarizes the core quantitative data, details the experimental protocols utilized in its discovery and characterization, and visualizes the critical biological pathways and experimental workflows.

Quantitative Data Summary

The binding affinity of the this compound peptide for PD-L1 has been quantitatively determined, providing a solid foundation for its potential therapeutic application. The key binding parameter is summarized below.

| Peptide | Ligand | Binding Affinity (Kd) | Publication |

| This compound (PD-L1Pep-2) | PD-L1 | 281 nM | Gurung S, et al. (2020)[1] |

Signaling Pathways and Mechanisms of Action

The interaction between PD-1 on T-cells and PD-L1 on tumor cells leads to the suppression of the T-cell's anti-tumor activity. The this compound peptide acts by blocking this interaction, thereby restoring the T-cell's ability to recognize and eliminate cancer cells.

Furthermore, studies have indicated that this compound induces the internalization of PD-L1 on the cell surface, further diminishing its ability to engage with PD-1.[1]

References

Methodological & Application

Application Notes and Protocols for CVRARTR in CT26 Homograft Models

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The CT26 (Colon Tumor #26) syngeneic mouse model is a widely utilized preclinical platform for colorectal cancer research.[1][2][3] Derived from a chemically induced colon carcinoma in a BALB/c mouse, this model is characterized by its high immunogenicity, often referred to as a "hot" tumor, with a tumor microenvironment rich in cytotoxic T lymphocytes, macrophages, and myeloid-derived suppressor cells.[3][4] Its utility is particularly pronounced in the evaluation of immunotherapies, such as immune checkpoint inhibitors, due to the presence of a fully competent immune system in the syngeneic BALB/c host.[3][5][6][7] The CT26 cell line harbors a KrasG12D mutation, a feature common in human colorectal cancers, further enhancing its clinical relevance.[3][8]

This document provides detailed protocols for the use of a novel therapeutic agent, CVRARTR, in the CT26 homograft model. This compound is a hypothetical inhibitor of the Wnt signaling pathway, which has been implicated in immune exclusion and resistance to immunotherapy in colorectal cancer.[4][9] These application notes are intended to guide researchers in the design and execution of preclinical efficacy studies.

Quantitative Data Summary

The following tables summarize the hypothetical quantitative data from a representative preclinical study evaluating this compound in the CT26 model.

Table 1: Tumor Volume Over Time

| Day Post-Implantation | Vehicle Control (mm³) | This compound (10 mg/kg) (mm³) |

| 7 | 125 ± 15 | 122 ± 14 |

| 10 | 250 ± 30 | 190 ± 25 |

| 14 | 510 ± 55 | 310 ± 40 |

| 18 | 980 ± 110 | 450 ± 60 |

| 21 | 1500 ± 180 | 620 ± 85 |

Table 2: Endpoint Tumor Weight

| Treatment Group | Mean Tumor Weight (g) | Standard Deviation |

| Vehicle Control | 1.6 | ± 0.4 |

| This compound (10 mg/kg) | 0.7 | ± 0.2 |

Table 3: Immune Cell Infiltration in the Tumor Microenvironment (TME)

| Cell Type | Vehicle Control (% of CD45+ cells) | This compound (10 mg/kg) (% of CD45+ cells) |

| CD8+ T Cells | 15 ± 3 | 35 ± 5 |

| Regulatory T Cells (Tregs) | 12 ± 2 | 5 ± 1 |

| Myeloid-Derived Suppressor Cells (MDSCs) | 25 ± 4 | 10 ± 2 |

| Natural Killer (NK) Cells | 8 ± 2 | 15 ± 3 |

Experimental Protocols

CT26 Cell Culture and Preparation

-

Cell Line: CT26 murine colon carcinoma cells.

-

Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Passage cells every 2-3 days when they reach 80-90% confluency.

-

Cell Harvesting:

-

Wash the cells with Phosphate-Buffered Saline (PBS).

-

Detach the cells using Trypsin-EDTA.

-

Neutralize the trypsin with complete culture medium.

-

Centrifuge the cell suspension and resuspend the pellet in sterile PBS.

-

Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

-

Adjust the cell concentration to 1 x 10^7 cells/mL in sterile PBS for injection.

-

CT26 Homograft Model Establishment

-

Animal Strain: Female BALB/c mice, 6-8 weeks old.

-

Tumor Implantation:

-

Shave and sterilize the right flank of each mouse.

-

Subcutaneously inject 1 x 10^6 CT26 cells in a volume of 100 µL of sterile PBS.[1]

-

Monitor the mice for tumor growth.

-

This compound Administration

-

Treatment Initiation: Begin treatment when tumors reach an average volume of approximately 100-120 mm³.[1]

-

This compound Formulation: Dissolve this compound in a sterile vehicle solution (e.g., saline or PBS with 5% DMSO).

-

Dosing and Administration:

-

Administer this compound at a dose of 10 mg/kg via intraperitoneal (i.p.) injection.

-

Treat the mice once every three days for a total of five doses.

-

The control group should receive an equivalent volume of the vehicle solution.

-

Monitoring and Endpoints

-

Tumor Measurement: Measure tumor volume twice a week using digital calipers. Calculate the volume using the formula: (Length x Width²) / 2.

-

Body Weight: Monitor the body weight of the mice twice a week as an indicator of toxicity.

-

Endpoint: Euthanize the mice when tumors in the control group reach the predetermined maximum size (e.g., 1500 mm³) or if signs of excessive morbidity are observed.

-

Tissue Collection: At the end of the study, excise the tumors and weigh them. A portion of the tumor tissue can be fixed in formalin for immunohistochemistry or processed into a single-cell suspension for flow cytometry.

Visualizations

Signaling Pathway Diagram

Caption: Hypothetical mechanism of this compound targeting the Wnt signaling pathway.

Experimental Workflow Diagram

Caption: Experimental workflow for evaluating this compound in the CT26 homograft model.

References

- 1. meliordiscovery.com [meliordiscovery.com]

- 2. td2inc.com [td2inc.com]

- 3. CT26 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]

- 4. Tumor-immune profiling of CT-26 and Colon 26 syngeneic mouse models reveals mechanism of anti-PD-1 response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CT26 Syngeneic Mouse Model of Colon Cancer I CRO Services [explicyte.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. blog.crownbio.com [blog.crownbio.com]

- 8. Immunomic, genomic and transcriptomic characterization of CT26 colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tumor-immune profiling of CT-26 and Colon 26 syngeneic mouse models reveals mechanism of anti-PD-1 response - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of CVRARTR in B16F10-OVA Melanoma Cell Studies

Abstract

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of the CVRARTR peptide in the context of B16F10-OVA melanoma cell studies. The B16F10-OVA cell line, a murine melanoma model expressing the model antigen ovalbumin (OVA), is a cornerstone for in vivo cancer immunotherapy research.[1][2] The this compound peptide, also known as PD-L1Pep-2, is a promising therapeutic agent that targets the programmed death-ligand 1 (PD-L1), a key immune checkpoint protein.[3] This document outlines the rationale, experimental design, and methodologies for evaluating the anti-tumor efficacy and immunological mechanisms of this compound in the B16F10-OVA model.

Introduction

Cancer immunotherapy has emerged as a transformative approach in oncology, with immune checkpoint inhibitors (ICIs) demonstrating remarkable clinical success.[4] The PD-1/PD-L1 axis is a critical negative regulatory pathway in the immune system that tumor cells often exploit to evade immune surveillance.[4] By blocking the interaction between PD-1 on T cells and PD-L1 on tumor cells, ICIs can restore anti-tumor immunity.[4]

The this compound peptide is a novel agent identified through phage display for its selective binding to PD-L1.[3] Preclinical studies have shown that this compound can reinvigorate T-cell activity and inhibit tumor growth.[3] Peptides offer several advantages over monoclonal antibodies, including smaller size, potentially better tissue penetration, and lower manufacturing costs.[4]

The B16F10-OVA melanoma model is a widely used syngeneic model in C57BL/6 mice for studying cancer immunotherapy.[1] The expression of ovalbumin (OVA) as a tumor-associated antigen allows for the precise tracking of antigen-specific T cell responses, making it an ideal platform to investigate the efficacy of novel immunotherapeutic agents like this compound.[1][2] This application note will detail the use of this compound in preclinical studies involving the B16F10-OVA model.

Experimental Applications and Expected Outcomes

The primary application of this compound in B16F10-OVA studies is to assess its potential as a cancer immunotherapeutic agent. Key experimental objectives and expected outcomes include:

-

In vivo anti-tumor efficacy: Evaluating the ability of this compound to inhibit the growth of B16F10-OVA tumors in C57BL/6 mice. The expected outcome is a significant reduction in tumor volume and an increase in overall survival in this compound-treated mice compared to control groups.

-

Modulation of the tumor microenvironment (TME): Analyzing the impact of this compound on the immune cell infiltrate within the TME. It is anticipated that this compound treatment will lead to an increased infiltration of CD8+ cytotoxic T lymphocytes and a higher CD8+/FoxP3+ regulatory T cell ratio within the tumor.[3]

-

Enhancement of antigen-specific T cell responses: Measuring the systemic OVA-specific T cell response following this compound administration. An increase in the frequency and effector function of OVA-specific CD8+ T cells is expected.

-

Combination therapy: Investigating the synergistic effects of this compound with other anti-cancer agents, such as chemotherapy (e.g., doxorubicin) or other immunotherapies.[3]

Quantitative Data Summary

The following tables represent hypothetical data that could be generated from the described experiments to illustrate the expected outcomes.

Table 1: In Vivo Anti-Tumor Efficacy of this compound in B16F10-OVA Tumor-Bearing Mice

| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) | Median Survival (Days) |

| Vehicle Control | 1500 ± 250 | - | 25 |

| This compound (10 mg/kg) | 750 ± 150 | 50 | 35 |

| Anti-PD-L1 Ab | 700 ± 130 | 53 | 37 |

Table 2: Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry

| Treatment Group | % CD8+ of CD45+ cells | % CD4+ FoxP3+ of CD4+ cells | CD8+/Treg Ratio |

| Vehicle Control | 10 ± 2.5 | 25 ± 4.0 | 0.4 |

| This compound (10 mg/kg) | 25 ± 3.8 | 15 ± 3.2 | 1.67 |

| Anti-PD-L1 Ab | 28 ± 4.1 | 14 ± 2.9 | 2.0 |

Table 3: OVA-Specific CD8+ T Cell Response by ELISpot Assay

| Treatment Group | IFN-γ Spot Forming Units (SFU) per 10^6 Splenocytes |

| Vehicle Control | 50 ± 15 |

| This compound (10 mg/kg) | 250 ± 45 |

| Anti-PD-L1 Ab | 280 ± 50 |

Experimental Protocols

-

Cell Culture: Culture B16F10-OVA cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Animal Model: Use female C57BL/6 mice, 6-8 weeks old.

-

Tumor Inoculation: Subcutaneously inject 2 x 10^5 B16F10-OVA cells in 100 µL of sterile PBS into the right flank of each mouse.[2]

-

Treatment Groups: Randomize mice into treatment groups (n=10 per group) when tumors reach a palpable size (approximately 50-100 mm³):

-

Vehicle Control (e.g., sterile PBS)

-

This compound peptide (e.g., 10 mg/kg, intravenously)

-

Positive Control (e.g., anti-PD-L1 antibody, 10 mg/kg, intraperitoneally)

-

-

Treatment Administration: Administer treatment every three days for a total of five doses.

-

Tumor Measurement: Measure tumor volume every two to three days using digital calipers. Calculate tumor volume using the formula: Volume = 0.5 x (length x width²).[2]

-

Survival Monitoring: Monitor mice for signs of distress and euthanize when tumors reach a predetermined size (e.g., 2000 mm³) or become ulcerated. Record the date of euthanasia for survival analysis.

-

Data Analysis: Plot mean tumor growth curves and generate Kaplan-Meier survival curves. Perform statistical analysis (e.g., ANOVA for tumor growth, log-rank test for survival).

-

Tumor Collection: At a predetermined endpoint (e.g., Day 21), euthanize a subset of mice from each treatment group (n=5 per group).

-

Tumor Digestion: Excise tumors, mince them into small pieces, and digest using a tumor dissociation kit (e.g., containing collagenase and DNase) to obtain a single-cell suspension.

-

Cell Staining:

-

Stain the single-cell suspension with a viability dye to exclude dead cells.

-

Perform surface staining with fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8).

-

For regulatory T cell staining, fix and permeabilize the cells, followed by intracellular staining for FoxP3.

-

-

Flow Cytometry: Acquire stained cells on a flow cytometer and analyze the data using appropriate software to quantify different immune cell populations within the tumor.

-

Data Analysis: Calculate the percentage of different immune cell populations (e.g., CD8+ T cells, regulatory T cells) within the CD45+ immune cell gate. Determine the CD8+/Treg ratio.

-

Spleen Collection: At the experimental endpoint, collect spleens from mice in each treatment group.

-

Splenocyte Isolation: Process the spleens to obtain a single-cell suspension of splenocytes.

-

ELISpot Assay:

-

Use a mouse IFN-γ ELISpot kit according to the manufacturer's instructions.

-

Plate splenocytes in the pre-coated wells and stimulate with the OVA-specific CD8+ T cell epitope SIINFEKL peptide.

-

Include negative (no peptide) and positive (e.g., Concanavalin A) controls.

-

Incubate for 18-24 hours at 37°C.

-

-

Spot Development and Counting: Develop the plate according to the kit protocol and count the number of IFN-γ-secreting spots using an ELISpot reader.

-

Data Analysis: Express the results as spot-forming units (SFU) per million splenocytes.

Visualizations

Caption: this compound peptide blocks the PD-1/PD-L1 inhibitory pathway.

Caption: Workflow for evaluating this compound in the B16F10-OVA model.

References

Application Note: Co-culture Protocols for Functional Characterization of CAR-T Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chimeric Antigen Receptor (CAR)-T cell therapy is a revolutionary immunotherapy approach, particularly for hematological malignancies.[1][2][3] The core of this technology involves genetically engineering a patient's T cells to express CARs, which recognize specific antigens on tumor cells.[4] This application note provides a set of detailed protocols for the in vitro functional characterization of CAR-T cells through co-culture with target tumor cells. These assays are fundamental for evaluating the potency, efficacy, and safety of CAR-T cell products.[2][5] The protocols described herein cover three key functional pillars of CAR-T cell activity: cytotoxicity, cytokine release, and proliferation.

The term "CVRARTR" does not correspond to a known or standard cell line or system in publicly available scientific literature. Therefore, this document provides a generalized framework using the well-established model of co-culturing CAR-T cells with a relevant target cancer cell line expressing the antigen of interest. Researchers can adapt these protocols to their specific CAR construct and target cells.

Data Presentation: Expected Quantitative Outcomes

Effective CAR-T cells are expected to exhibit antigen-specific activity. The following tables summarize typical quantitative data from the assays described in this note. These values serve as a general guide; actual results will vary based on the CAR construct, target antigen density, and specific cell lines used.

Table 1: CAR-T Cell Cytotoxicity against Target Cells

| Effector:Target (E:T) Ratio | % Specific Lysis (4-hour Assay) | % Specific Lysis (24-hour Assay) |

| 10:1 | 60 - 85% | > 90% |

| 5:1 | 40 - 65% | 75 - 90% |

| 1:1 | 15 - 30% | 40 - 60% |

| Control (Non-transduced T cells) | < 5% | < 10% |

| Data represents typical outcomes from a chromium-51 release assay or equivalent cytotoxicity measurement.[6] |

Table 2: Key Cytokine Release Following Co-culture (24 hours)

| Analyte | CAR-T + Target Cells (pg/mL) | CAR-T Alone (pg/mL) |

| IFN-γ | 2,000 - 10,000+ | < 100 |

| TNF-α | 500 - 3,000 | < 50 |

| IL-2 | 800 - 5,000 | < 50 |

| Cytokine levels are typically measured from the co-culture supernatant via ELISA or multiplex bead array.[5][7][8] |

Table 3: CAR-T Cell Proliferation upon Antigen Stimulation

| Condition | Proliferation Index (e.g., CFSE) | % Ki-67 Positive Cells |

| CAR-T + Target Cells (72-96h) | 3.0 - 6.0 | 50 - 80% |

| CAR-T Alone (72-96h) | < 1.5 | < 10% |

| Proliferation is assessed by dye dilution (like CFSE) or expression of proliferation markers (like Ki-67) via flow cytometry. |

Signaling Pathways and Experimental Workflow

CAR-T Cell Activation Signaling Pathway

Upon binding to a specific antigen on a target tumor cell, the CAR construct initiates a signaling cascade that mimics natural T-cell activation. This leads to cytokine production, proliferation, and cytotoxic activity.

Caption: Simplified CAR-T cell signaling cascade upon antigen recognition.

General Co-culture Experimental Workflow

The following diagram outlines the general workflow for setting up a CAR-T cell co-culture experiment to assess its primary functions.

Caption: General workflow for CAR-T cell functional assays.

Experimental Protocols

Protocol 3.1: CAR-T Cell Cytotoxicity Assay

This protocol measures the ability of CAR-T cells to directly kill target tumor cells. A common method is the Lactate Dehydrogenase (LDH) release assay, which quantifies cell lysis.[2][9]

Materials:

-

CAR-T cells (Effector cells)

-

Non-transduced T cells from the same donor (Negative control)

-

Target tumor cell line (Antigen-positive)

-

Control tumor cell line (Antigen-negative, optional)

-

T-cell culture medium (e.g., RPMI-1640 + 10% FBS)[6]

-

96-well U-bottom plate[6]

-

LDH cytotoxicity detection kit

-

Lysis buffer (from kit, for maximum LDH release control)

-

Centrifuge

Procedure:

-

Cell Preparation:

-

Harvest effector and target cells, wash with culture medium, and determine cell viability and concentration.

-

Resuspend target cells to a final concentration of 1 x 10^5 cells/mL.

-

Resuspend effector cells to concentrations required for desired E:T ratios (e.g., for a 10:1 ratio, resuspend at 1 x 10^6 cells/mL).

-

-

Assay Plating (in triplicate):

-

Target Spontaneous Release: Add 100 µL of target cells (10,000 cells) and 100 µL of medium.

-

Target Maximum Release: Add 100 µL of target cells (10,000 cells). 45 minutes before assay endpoint, add lysis buffer according to the kit manufacturer's instructions.

-

Effector Spontaneous Release: Add 100 µL of effector cells at the highest concentration and 100 µL of medium.

-

Experimental Wells: Add 100 µL of target cells (10,000 cells) and 100 µL of the appropriate effector cell suspension to achieve the desired E:T ratios (e.g., 10:1, 5:1, 1:1).

-

-

Incubation:

-

Centrifuge the plate at 250 x g for 3 minutes to pellet the cells and initiate contact.

-

Incubate at 37°C, 5% CO2 for 4-24 hours.

-

-

LDH Measurement:

-

Centrifuge the plate at 500 x g for 5 minutes.

-

Carefully transfer 100 µL of supernatant from each well to a new 96-well flat-bottom plate.

-

Add LDH reaction mixture according to the kit manufacturer's protocol.

-

Incubate in the dark at room temperature for 15-30 minutes.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

-

-

Calculation:

-

Calculate the percentage of specific lysis using the formula: % Cytotoxicity = 100 * (Experimental Release - Effector Spontaneous - Target Spontaneous) / (Target Maximum - Target Spontaneous)

-

Protocol 3.2: Cytokine Release Assay (ELISA)

This protocol quantifies the secretion of key effector cytokines like IFN-γ, a primary indicator of T-cell activation.[7][10]

Materials:

-

Co-culture setup as described in Protocol 3.1.

-

ELISA kit for the cytokine of interest (e.g., Human IFN-γ).

-

Microplate reader.

Procedure:

-

Set up Co-culture:

-

Prepare and plate effector and target cells in a 24-well or 96-well plate as described in Protocol 3.1, typically at a 1:1 E:T ratio.[11] A total volume of 200 µL for a 96-well plate is common.

-

Include controls: CAR-T cells alone and target cells alone.

-

-

Incubation:

-

Incubate the plate at 37°C, 5% CO2 for 24 hours. Longer or shorter time points can be used depending on the experimental design.

-

-

Supernatant Collection:

-

ELISA Protocol:

-

Perform the ELISA according to the manufacturer's instructions. This typically involves:

-

Coating a plate with a capture antibody.

-

Adding standards and diluted samples (supernatants).

-